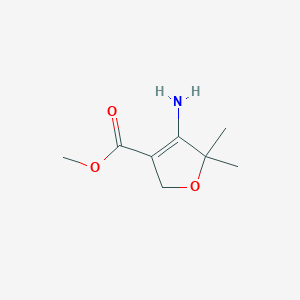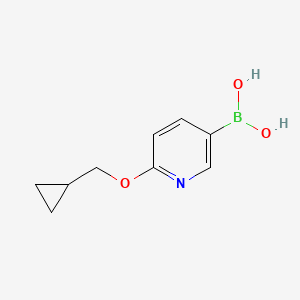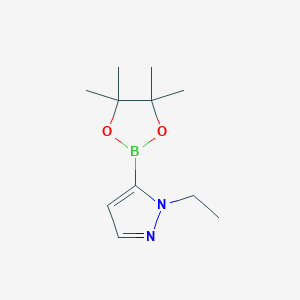
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate and its derivatives have been synthesized and analyzed for their molecular and crystal structures. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound , were obtained and their structures were established through X-ray structural analysis (Rudenko et al., 2013).
Reactions with Grignard Reagents
The reactivity of similar compounds with Grignard reagents has been studied. For example, the reaction of aspartic acid derivatives with Grignard reagents led to the synthesis of γ,γ-disubstituted α- and β-amino-butyrolactones, highlighting the versatility of these compounds in organic synthesis (Brinkmann et al., 2000).
Methanolysis and Hydrolysis Studies
Studies on methanolysis and hydrolysis of derivatives of methyl dihydrofuran carboxylates, which are structurally similar to methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate, have been conducted. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Lolya & Venter, 1977).
Synthesis of Dioxo-Oxathiole Derivatives
Another research application is in the synthesis of dioxo-oxathiole derivatives. A study reported a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, demonstrating the compound's utility in creating complex chemical structures (Dobrydnev et al., 2018).
Enantioselectivity in Kinetic Resolution
The compound has also been explored in the context of enantioselectivity in kinetic resolution processes. For example, the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase was studied in the kinetic resolution of dihydropyridine derivatives, closely related to the compound (Sobolev et al., 2002).
Synthesis and Characterization
The synthesis and characterization of structurally similar compounds, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, have been carried out, providing insights into their chemical properties and potential applications (Coriani et al., 2009).
Propiedades
IUPAC Name |
methyl 4-amino-5,5-dimethyl-2H-furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)6(9)5(4-12-8)7(10)11-3/h4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSSJSJNRMDYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(CO1)C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)




